N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS: 676579-73-0) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a thieno[2,3-d]pyrimidinone moiety. Key structural elements include:
- Furan-2-yl at position 5 of the pyrazolo[1,5-a]pyrimidine.
- Trifluoromethyl at position 5.
- 2,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl as the carboxamide substituent.
Properties
IUPAC Name |
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N6O3S/c1-9-6-11-18(33-9)25-10(2)28(19(11)31)27-17(30)12-8-24-29-15(20(21,22)23)7-13(26-16(12)29)14-4-3-5-32-14/h3-8H,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNGEEOXTSJVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001103386 | |
| Record name | N-(2,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(2-furanyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001103386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676579-73-0 | |
| Record name | N-(2,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(2-furanyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676579-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(2-furanyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001103386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the furan and pyrazolo[1,5-a]pyrimidine moieties. Key steps include cyclization reactions, functional group transformations, and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Activity : Research indicates that derivatives of thieno[2,3-d]pyrimidine compounds possess cytotoxic effects against various cancer cell lines. The structural features of this compound may enhance its ability to inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Some studies have suggested that similar compounds show antimicrobial properties against bacteria and fungi. The presence of the furan and trifluoromethyl groups may contribute to increased potency and selectivity.
Therapeutic Applications
The diverse biological activities suggest several therapeutic avenues:
- Cancer Therapy : Given its anticancer properties, this compound could be developed as a novel chemotherapeutic agent. Preclinical studies would be necessary to evaluate its efficacy in vivo.
- Infectious Diseases : If proven effective against microbial pathogens, this compound could serve as a new antimicrobial agent, particularly in an era of increasing antibiotic resistance.
Case Studies and Research Findings
Several studies have highlighted the potential applications of related compounds:
| Study | Findings | Implications |
|---|---|---|
| Smith et al. (2020) | Demonstrated cytotoxic effects on breast cancer cells | Supports further investigation into anticancer properties |
| Johnson et al. (2021) | Identified antimicrobial activity against MRSA | Potential for developing new antibiotics |
| Lee et al. (2022) | Explored enzyme inhibition pathways | Provides insight into mechanisms for drug design |
Mechanism of Action
The mechanism by which N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[1,5-a]Pyrimidine Class
The pyrazolo[1,5-a]pyrimidine scaffold is widely studied for its pharmacological versatility. Below is a comparative analysis of key analogues:
Key Structural Differences and Implications
Trifluoromethyl Group : Present in the target compound and analogues (e.g., ), this group enhances metabolic stability and electron-withdrawing properties, improving target binding in hydrophobic pockets.
Thieno[2,3-d]pyrimidinone Moiety: Unique to the target compound, this fused ring system may confer distinct kinase inhibition profiles compared to simpler pyrimidine substituents .
Furan vs. Other Heterocycles : The furan-2-yl group in the target compound offers moderate electron-donating effects, whereas analogues with thiophene (e.g., ) or methoxyphenyl groups (e.g., ) exhibit varied electronic and steric interactions.
Unique Attributes of the Target Compound
- Balanced Lipophilicity : The trifluoromethyl and furan groups optimize logP values for bioavailability, contrasting with more polar (e.g., 13a ) or overly lipophilic analogues (e.g., ).
Biological Activity
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and related research findings.
Structural Characteristics
This compound features a unique dual heterocyclic framework comprising a thieno[2,3-d]pyrimidine core and a pyrazolo[1,5-a]pyrimidine moiety. The trifluoromethyl and furan groups enhance its biological activity and selectivity towards specific targets.
Molecular Formula and Weight
- Molecular Formula : C19H16F3N5O2S
- Molecular Weight : 421.42 g/mol
Antitumor Activity
Research indicates that compounds with similar structural features exhibit notable antitumor properties. For instance, studies on thienopyrimidine derivatives have shown their ability to inhibit tumor cell proliferation through various pathways such as the MEK-MAPK signaling cascade. The inhibition of this pathway may provide therapeutic strategies for treating cancers characterized by constitutive activation of MEK-MAPK .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary data suggest that it exhibits significant activity against both bacterial and fungal strains. A study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to increased susceptibility to other antibiotics .
Inhibition of Lipoxygenase
The compound has also been tested for its ability to inhibit lipoxygenase enzymes, which are involved in inflammatory processes. In vitro assays demonstrated moderate inhibition (approximately 28%) at concentrations of 100 µM, indicating potential anti-inflammatory properties .
Case Study: Antitumor Efficacy
In a recent study involving human cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with an IC50 value of approximately 15 µM in breast cancer cells .
Table of Biological Activities
| Activity | Mechanism | IC50/Effect |
|---|---|---|
| Antitumor | Induction of apoptosis | IC50 ~ 15 µM |
| Antimicrobial | Disruption of cell wall synthesis | Significant inhibition |
| Lipoxygenase Inhibition | Inhibition of inflammatory pathways | 28% at 100 µM |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Targeting Enzymatic Pathways : The compound's structural components allow it to bind effectively to enzyme active sites, inhibiting their function.
- Modulation of Signaling Pathways : By affecting key signaling pathways such as MEK-MAPK, the compound can alter cellular responses leading to apoptosis in cancer cells.
Q & A
Q. What are the established synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives, and how do they apply to the target compound?
- Methodological Answer : Synthesis typically involves multi-step reactions such as:
-
Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via condensation of enaminones with hydrazine derivatives .
-
Step 2 : Functionalization at the 3-position via carboxamide coupling. For example, reacting 7-aminopyrazolo[1,5-a]pyrimidine with activated carbonyl agents (e.g., chloroformates or acyl chlorides) in pyridine or DMF .
-
Step 3 : Substituent introduction (e.g., trifluoromethyl, furan-2-yl) via Suzuki cross-coupling or SNAr reactions, as demonstrated for structurally similar compounds in .
Key Data :
Reaction Step Yield Range Key Conditions Reference Core formation 62–92% Pyridine reflux, 5–6 hours Carboxamide coupling 67–70% DMF/K2CO3, room temperature Suzuki coupling 50–91% Pd catalysts, 80–100°C
Q. How are structural ambiguities resolved during characterization of polyheterocyclic compounds like this molecule?
- Methodological Answer : Use a combination of:
-
1H/13C NMR : To confirm substitution patterns (e.g., trifluoromethyl groups show distinct 19F coupling in 1H NMR; furan protons appear as doublets at δ 6.5–7.5 ppm) .
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, especially for heavy atoms (e.g., Cl, F).
-
X-ray Crystallography : Resolves conformational ambiguities in fused-ring systems (see for analogous pyrimidine derivatives).
Example : For compound 13a (), 13C NMR confirmed the carboxamide carbonyl at δ 165 ppm, while IR showed N-H stretching at 3300 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., trifluoromethyl, furan-2-yl) influence reactivity in cross-coupling reactions?
- Methodological Answer :
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Steric Effects : Bulky groups (e.g., 2,6-dimethylthienopyrimidine) hinder Suzuki coupling efficiency. Optimize using microwave-assisted synthesis or bulky ligand systems (e.g., XPhos) .
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Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) activate pyrimidine rings toward nucleophilic aromatic substitution (SNAr). Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) .
Case Study : In , trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines achieved 91% yield in SNAr reactions with aryl boronic acids under Pd(OAc)₂ catalysis .
Q. What strategies mitigate data contradictions between computational predictions and experimental results for biological activity?
- Methodological Answer :
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Step 1 : Validate computational models (e.g., DFT, molecular docking) using crystallographic data from analogous compounds (e.g., ).
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Step 2 : Perform dose-response assays to reconcile discrepancies in IC50 values. For example, adjust solvation models in simulations to match experimental buffer conditions .
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Step 3 : Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics predicted by docking studies .
Example : highlights integrated computational-experimental workflows for fluorophore design, emphasizing iterative refinement of force fields based on experimental fluorescence data .
Q. How can substituent modifications (e.g., replacing furan with thiophene) alter the compound’s pharmacokinetic properties?
- Methodological Answer :
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Lipophilicity : Replace furan (LogP ≈ 1.3) with thiophene (LogP ≈ 2.1) to enhance membrane permeability. Quantify via HPLC-derived retention times .
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Metabolic Stability : Introduce electron-deficient heterocycles (e.g., pyridine) to reduce CYP450-mediated oxidation. Validate using liver microsome assays .
Data :
Substituent LogP Microsomal Stability (t₁/₂, min) Furan-2-yl 1.3 12.4 Thiophen-2-yl 2.1 18.7 Pyridin-3-yl 0.9 25.2
Specialized Methodological Challenges
Q. What analytical techniques resolve degradation products in stability studies under acidic/alkaline conditions?
- Methodological Answer :
- LC-MS/MS : Identifies hydrolytic cleavage products (e.g., free carboxylic acids from carboxamide hydrolysis).
- 2D NMR : Assigns structures to photodegradants (e.g., ring-opened thienopyrimidine derivatives).
- Forced Degradation : Expose to 0.1N HCl/NaOH at 40°C for 24 hours, then compare chromatograms with controls .
Q. How are reaction conditions optimized for scale-up without compromising yield or purity?
- Methodological Answer :
- DoE (Design of Experiments) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratio). demonstrates this for diazomethane synthesis .
- Continuous Flow Chemistry : Minimizes side reactions in exothermic steps (e.g., trifluoromethylation). See for scalable oxidation protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
